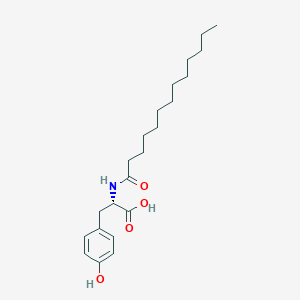
2,2'-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is an organic compound that belongs to the class of fluorene-based thiophene derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) typically involves the following steps:
Starting Materials: The synthesis begins with 9H-fluorene and 5-hexylthiophene as the primary starting materials.
Bromination: The 9H-fluorene is first brominated to form 2,7-dibromo-9H-fluorene.
Coupling Reaction: The brominated fluorene is then subjected to a coupling reaction with 5-hexylthiophene using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The bromination and coupling reactions are scaled up using larger reactors and more efficient mixing and heating systems.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Photovoltaic Cells: Employed as a material in the active layer of polymer solar cells to enhance light absorption and charge transport.
Biological Applications: Investigated for potential use in bioimaging and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) involves its interaction with electronic and molecular systems:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Molecular Targets: In biological applications, the compound can interact with cellular membranes and proteins, facilitating targeted drug delivery and imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: Similar structure but with dioctyl groups instead of hexyl groups.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronic ester groups, used in polymer synthesis.
Uniqueness
2,2’-(9H-Fluorene-2,7-diyl)bis(5-hexylthiophene) is unique due to its specific hexyl substitution, which enhances its solubility and processability in organic solvents. This makes it particularly advantageous for use in solution-processable electronic devices.
Propriétés
Numéro CAS |
627093-07-6 |
|---|---|
Formule moléculaire |
C33H38S2 |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
2-hexyl-5-[7-(5-hexylthiophen-2-yl)-9H-fluoren-2-yl]thiophene |
InChI |
InChI=1S/C33H38S2/c1-3-5-7-9-11-28-15-19-32(34-28)24-13-17-30-26(21-24)23-27-22-25(14-18-31(27)30)33-20-16-29(35-33)12-10-8-6-4-2/h13-22H,3-12,23H2,1-2H3 |
Clé InChI |
PXCPRIUUDRGPJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(S1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=C(S5)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
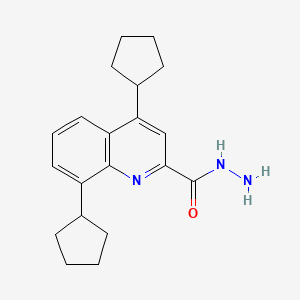
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
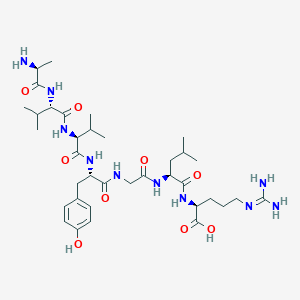
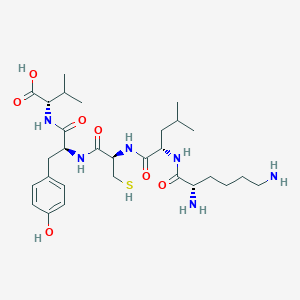
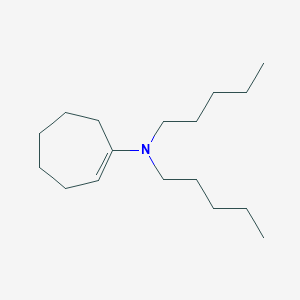
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
